5-Chloroindole as a Selective 5-HT₃ Receptor Positive Allosteric Modulator (PAM)
5-Chloroindole (Cl-indole) has been quantitatively characterized as a potent and selective positive allosteric modulator (PAM) of the human 5-HT₃A receptor. It potentiates agonist-induced responses without directly activating the receptor. Importantly, it demonstrates selectivity by not modulating human nicotinic α7 receptor responses, distinguishing it from less selective allosteric modulators [1].
| Evidence Dimension | Selectivity vs. off-target nicotinic receptor |
|---|---|
| Target Compound Data | No potentiation of human nicotinic α7 receptor responses |
| Comparator Or Baseline | 5-HT (agonist) baseline; other non-selective PAMs |
| Quantified Difference | Selective for 5-HT₃ receptor over α7 nAChR |
| Conditions | HEK293 cells expressing human 5-HT₃A receptor; single-cell electrophysiology |
Why This Matters
Procurement of 5-chloroindole is essential for studies requiring a selective 5-HT₃ receptor PAM tool compound without confounding nicotinic receptor activity.
- [1] Newman, A.S., et al. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor. British Journal of Pharmacology, 2013, 169(6), 1228-1238. View Source
